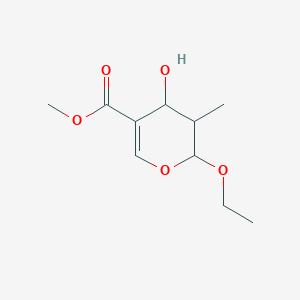

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

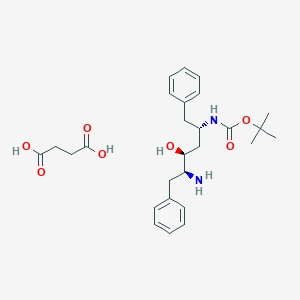

The synthesis of furan derivatives, including those related to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, involves the reaction of dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride. This process yields stereospecifically alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans, among others, showcasing a versatile approach to synthesizing furan derivatives (Saalfrank et al., 1991).

Molecular Structure Analysis

The molecular structure of furan derivatives, including those similar to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, has been characterized by X-ray crystallography. These analyses reveal the crystal and molecular structures of various furan derivatives, providing insights into their geometrical configurations and the intermolecular interactions stabilizing these structures (Wu et al., 2015).

Chemical Reactions and Properties

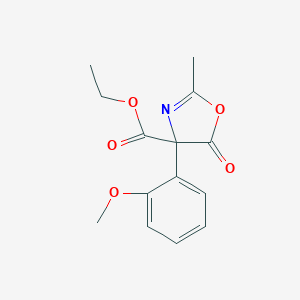

The reactivity of furan compounds, akin to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, involves their participation in multi-component reactions, demonstrating their potential as intermediates in organic synthesis. For instance, the synthesis of highly functionalized bifurans through reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates illustrates the versatile chemical reactivity of these compounds (Sayahi et al., 2015).

Scientific Research Applications

1. Polymorphism Studies

Research on compounds related to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride has contributed to the understanding of polymorphism in biologically active compounds. For instance, the study of polymorphs of dihydropyrimidinium hydrochloride derivatives, which include similar chlorophenyl components, has provided insights into crystal packing energetics using methods like X-ray crystallography and computational approaches (Panini et al., 2014).

2. Synthesis of Bioactive Compounds

Another area of application is in the synthesis of bioactive compounds. For instance, the creation of pyrethroids containing a phosphonyl moiety, using intermediates with similar chlorophenyl structures, has shown considerable acaricidal activities. These findings are significant in the development of new insecticidal compounds (Lu Sheng, 2004).

3. Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of similar compounds has been conducted to better understand their properties. This includes the study of 5-(4-chlorophenyl)-4-methoxycarbonyl-2,3-dioxo-2,3-dihydrofuran and similar molecules. These studies often involve the reaction of dicarbonyl compounds with oxalyl halides, highlighting the versatile synthesis of these compounds (Saalfrank et al., 1991).

4. Atmospheric Degradation Studies

Studies on the atmospheric degradation of alkylfurans with chlorine atoms, such as the 2-methylfuran and 2,5-dimethylfuran, have been conducted. This research helps in understanding the atmospheric chemistry of these compounds, which can be crucial for environmental monitoring and pollution control strategies (Villanueva et al., 2009).

properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPNWVXORPKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384012 |

Source

|

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

CAS RN |

175276-63-8 |

Source

|

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)

![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)